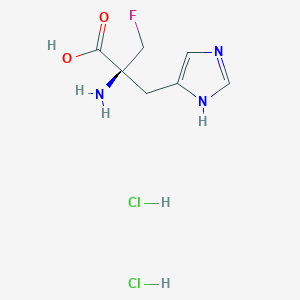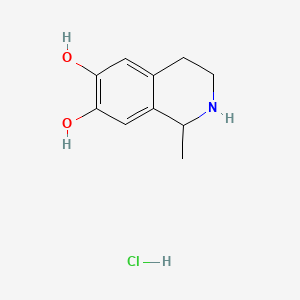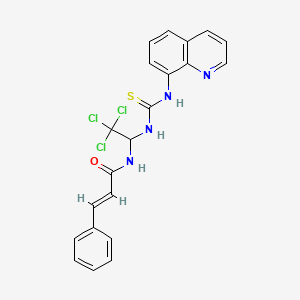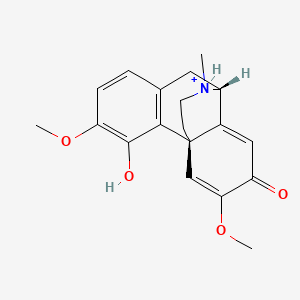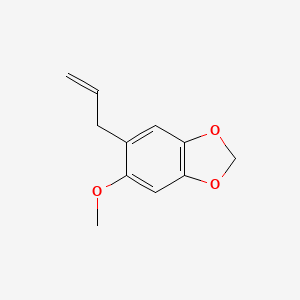
Sarisan
Descripción general
Descripción
Sarisan is a biochemical compound . It was used in Greek and Latin writings between the 5th and 15th centuries to refer to the people who lived in and near what was designated by the Romans as Arabia Petraea and Arabia Deserta .
Synthesis Analysis
Sarisan analogues containing 1,3,4-oxadiazole were prepared through iodine-catalyzed oxidative cyclisation as insecticidal agents . The synthesis involved using iodine as the catalyst and K2CO3 as the base . The introduction of fluorophenyl or 4-cyanophenyl units on the 1,3,4-oxadiazole ring at the C-3 position of Sarisan could afford more potent compounds .Molecular Structure Analysis
Sarisan has a molecular formula of C11H12O3 . It contains 26 bonds in total, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 3 aromatic ethers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sarisan analogues include iodine-catalyzed oxidative cyclisation . This process was used to prepare Sarisan analogues containing 1,3,4-oxadiazole as insecticidal agents .Aplicaciones Científicas De Investigación
Insecticidal Agents
- Field : Agricultural Science
- Application : Sarisan analogues containing 1,3,4-oxadiazole have been developed as insecticidal agents against the pre-third Mythimna separata Walker . Similarly, sarisan analogues containing N-phenylpyrazole have been synthesized and evaluated for their insecticidal activity against the same insect pest .
- Methods : The synthesis of these sarisan analogues involves iodine-catalyzed oxidative cyclisation . An iodine-mediated oxidative intramolecular C−N bond formation methodology has been established for the one-pot synthesis of these N-phenylpyrazole-containing sarisan analogues .
- Results : Compounds 8r, 8t, 8k, and 8q exhibited promising insecticidal activities with final mortality rates of >60%, when compared with sarisan and toosendanin (a commercial insecticide) . Especially, compound 8r with 2-fluoro-4-bromophenyl showed the most potent insecticidal activity, the final mortality rate of which was 79.3% .
Antifungal Agents
- Field : Pharmaceutical Science
- Application : Sarisan analogs containing 1,3,4-oxadiazole moieties have been synthesized and screened in vitro for their antifungal activities against five phytopathogenic fungi such as Valsa mali, Curvularia lunata, Alternaria alternate, Fusarium solani and Fusarium graminearum .
- Methods : The synthesis of these sarisan analogues involves iodine-mediated oxidative cyclization .
- Results : The results of this application are not specified in the source .
Synthesis of Sarisan Analogues
- Field : Organic Chemistry
- Application : Sarisan, isolated from many plants or easily synthesized from sesamol (another biorenewable natural product), has been used as a base for the synthesis of various sarisan analogues .
- Methods : The synthesis of these sarisan analogues involves iodine-catalyzed oxidative cyclisation . An iodine-mediated oxidative intramolecular C−N bond formation methodology has been established for the one-pot synthesis of these N-phenylpyrazole-containing sarisan analogues .
- Results : The results revealed that introduction of fluorophenyl or 4-cyanophenyl units on the 1,3,4-oxadiazole ring at the C-3 position of sarisan could afford more potent compounds .
Insecticidal Agents for Mythimna separata Walker
- Field : Agricultural Science
- Application : Sarisan analogues containing N-phenylpyrazole have been synthesized and evaluated for their insecticidal activity against a crop-threatening insect pest, Mythimna separata Walker .
- Methods : An iodine-mediated oxidative intramolecular C−N bond formation methodology has been established for the one-pot synthesis of these N-phenylpyrazole-containing sarisan analogues .
- Results : Compounds 8l−r exhibited more promising insecticidal activity with the final mortality rates (FMRs) >62.1%, when compared with the positive control toosendanin . Especially, compound 8r with 2-fluoro-4-bromophenyl showed the most potent insecticidal activity, the FMR of which was 79.3% .
Antifungal Agents for Phytopathogenic Fungi
- Field : Pharmaceutical Science
- Application : Sarisan analogs containing 1,3,4-oxadiazole moieties have been synthesized and screened in vitro for their antifungal activities at 50 μg/mL against five phytopathogenic fungi such as Valsa mali, Curvularia lunata, Alternaria alternate, Fusarium solani and Fusarium graminearum .
- Methods : The synthesis of these sarisan analogues involves iodine-mediated oxidative cyclization .
- Results : The results of this application are not specified in the source .
Synthesis of Sarisan Analogues with Heteroaromatic Fragments
- Field : Organic Chemistry
- Application : Sarisan has been used as a base for the synthesis of various sarisan analogues containing heteroaromatic fragments .
- Methods : The synthesis of these sarisan analogues involves iodine-catalyzed oxidative cyclisation .
- Results : The results revealed that introduction of heteroaromatic fragments on the 1,3,4-oxadiazole ring at the C-3 position of sarisan was very crucial for the insecticidal activity .
Insecticidal Agents for Mythimna separata Walker
- Field : Agricultural Science
- Application : Sarisan analogues containing N-phenylpyrazole have been synthesized and evaluated for their insecticidal activity against a crop-threatening insect pest, Mythimna separata Walker .
- Methods : An iodine-mediated oxidative intramolecular C−N bond formation methodology has been established for the one-pot synthesis of these N-phenylpyrazole-containing sarisan analogues .
- Results : Compounds 8l−r exhibited more promising insecticidal activity with the final mortality rates (FMRs) >62.1%, when compared with the positive control toosendanin . Especially, compound 8r with 2-fluoro-4- bromophenyl showed the most potent insecticidal activity, the FMR of which was 79.3% .
Antifungal Agents for Phytopathogenic Fungi
- Field : Pharmaceutical Science
- Application : Sarisan analogs containing 1,3,4-oxadiazole moieties have been synthesized and screened in vitro for their antifungal activities at 50 μg/mL against five phytopathogenic fungi such as Valsa mali, Curvularia lunata, Alternaria alternate, Fusarium solani and Fusarium graminearum .
- Methods : The synthesis of these sarisan analogues involves iodine-mediated oxidative cyclization .
- Results : The results of this application are not specified in the source .
Synthesis of Sarisan Analogues with Heteroaromatic Fragments
- Field : Organic Chemistry
- Application : Sarisan has been used as a base for the synthesis of various sarisan analogues containing heteroaromatic fragments .
- Methods : The synthesis of these sarisan analogues involves iodine-catalyzed oxidative cyclisation .
- Results : The results revealed that introduction of heteroaromatic fragments on the 1,3,4-oxadiazole ring at the C-3 position of sarisan was very crucial for the insecticidal activity .
Propiedades
IUPAC Name |
5-methoxy-6-prop-2-enyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3,5-6H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHTIWFKXZWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CC=C)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171851 | |
| Record name | Sarisan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sarisan | |
CAS RN |
18607-93-7 | |
| Record name | Asaricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarisan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sarisan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARISAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWL14ZQ19X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




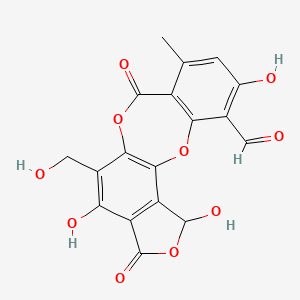
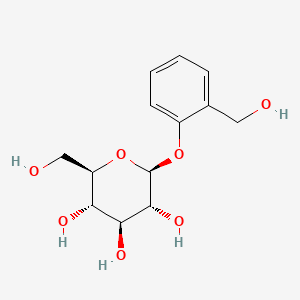
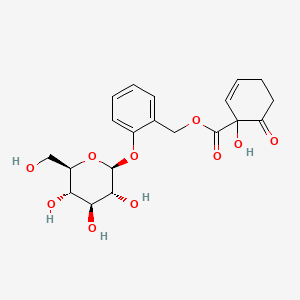
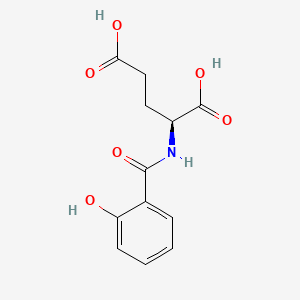
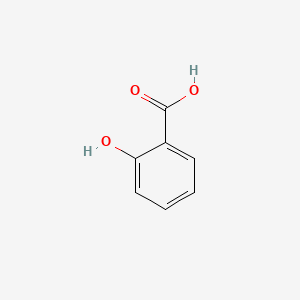
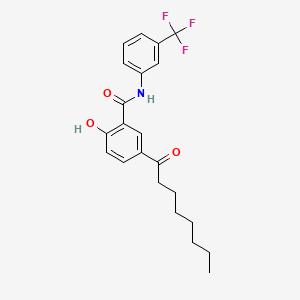
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)
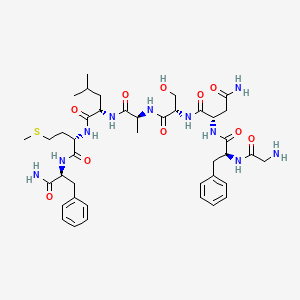
![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)
